molecular formula C10H14OSi B3246595 3-(Trimethylsilyl)benzaldehyde CAS No. 17887-54-6

3-(Trimethylsilyl)benzaldehyde

Cat. No.: B3246595
CAS No.: 17887-54-6
M. Wt: 178.3 g/mol
InChI Key: ZNFLHCKSMCSEGW-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)benzaldehyde is an organic compound characterized by the presence of a trimethylsilyl group attached to the benzaldehyde moiety. This compound is notable for its utility in organic synthesis, particularly in the modification of functional groups and as an intermediate in various chemical reactions .

Scientific Research Applications

3-(Trimethylsilyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-(Trimethylsilyl)benzaldehyde is a chemical compound that primarily targets the Strecker reaction . This reaction is one of the simplest and most economical methods for the synthesis of racemic α-aminonitriles, which are precursors of α-amino acids and pharmacologically useful compounds .

Mode of Action

The compound interacts with its targets through a process known as the Strecker synthesis . In this reaction, this compound, along with diverse amines and trimethylsilyl cyanide (TMSCN), undergoes a one-pot, three-component synthesis to produce α-aminonitriles . This method is applicable to a wide range of amines and aldehydes and produces products in excellent yield .

Biochemical Pathways

The Strecker synthesis is a key biochemical pathway affected by this compound . This pathway leads to the production of α-aminonitriles, which can be further converted into a variety of amino acids and other bioactive compounds . The Strecker reaction represents one of the simplest and most economical methods for the preparation of α-amino acids for both laboratory and industrial scales .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . The compound has a lipophilicity Log Po/w (iLOGP) of 2.79 .

Result of Action

The primary result of the action of this compound is the efficient synthesis of α-aminonitriles . These compounds are important precursors for the production of various amino acids and other bioactive compounds, contributing to the synthesis of complex biologically active molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . These conditions help to maintain the stability of the compound and ensure its effective participation in the Strecker reaction .

Safety and Hazards

3-(Trimethylsilyl)benzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Trimethylsilyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors to enhance reaction efficiency and control .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-(Trimethylsilyl)benzaldehyde
  • 3-(Trimethylsilyl)benzoic acid
  • 3-(Trimethylsilyl)benzyl alcohol

Comparison: 3-(Trimethylsilyl)benzaldehyde is unique due to the position of the trimethylsilyl group on the benzaldehyde ring, which influences its reactivity and the types of reactions it can undergo. Compared to 4-(Trimethylsilyl)benzaldehyde, the position of the trimethylsilyl group in the meta position can lead to different steric and electronic effects, impacting the compound’s behavior in chemical reactions .

Properties

IUPAC Name

3-trimethylsilylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OSi/c1-12(2,3)10-6-4-5-9(7-10)8-11/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFLHCKSMCSEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5 g (21.89 mmol) of 1-bromo-3-trimethylsilylbenzene prepared according to the protocol described in the preceding step, in 40 mL of anhydrous Et2O, cooled to 0° C. and maintained under a nitrogen atmosphere, are added dropwise, with stirring and over 30 minutes, 16.36 mL (26.18 mmol) of BuLi (1.6M/hexane). Stirring is continued at 0° C. for a further 30 minutes, and the mixture is then maintained at room temperature for 90 minutes. 2.69 mL (34.91 mmol) of DMF, diluted with 17 mL of anhydrous Et2O, are then introduced into the reaction mixture. After stirring for 3 hours at room temperature, the reaction mixture is hydrolysed at 0° C. by successive addition of 10 mL of concentrated HCl solution and 100 mL of water. The product is extracted with 3×50 mL of CH2Cl2. The combined organic phases are washed with 100 mL of water, dried over Na2SO4, filtered and evaporated under reduced pressure. The crude reaction product is purified by flash chromatography on a column of silica gel, eluting with a gradient of from 10 to 20% of CH2Cl2 in heptane to give 1.82 g of the expected 3-trimethylsilylbenzaldehyde in the form of a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
16.36 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.69 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 3-trimethylsilylbenzylalcohol (3.60 g, 20 mmol) and pyridium dichromate (11.29 g, 30 mmol) in dichloromethane (60 ml) at 0° C. was added 3 Å molecular sieve powder (16 g) and anhydrous acetic acid (2 ml). Then the reaction was allowed to react 30 min at room temperature, stirred 20 min with celite (10 g), filtered and evaporated under reduced pressure. The residue was treated with diethyl ether (50 ml), filtered through MgSO4 and concentrated. 3-trimethylsilylbenzaldehyde was purified by distillation.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
pyridium dichromate
Quantity
11.29 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
powder
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

16.36 ml (26.18 mmol) of BuLi (1.6N/hexane) are added dropwise, with stirring and over 30 min, to a solution of 5 g (21.89 mmol) of 1-bromo-3-trimethylsilylbenzene prepared according to the protocol described in stage 3.1, in 40 ml of anhydrous Et2O, cooled to 0° C. and maintained under a nitrogen atmosphere. The stirring is continued at 0° C. for a further 30 min, and then maintained at ambient temperature for 90 min. 2.69 ml (34.91 mmol) of DMF, diluted in 17 ml of anhydrous Et2O, are subsequently introduced into the reaction mixture. After stirring for 3 h at ambient temperature, the reaction mixture is hydrolysed at 0° C. by successive additions of 10 ml of a concentrated HCl solution and 100 ml of water. The product is extracted with 3×50 ml of CH2Cl2. The combined organic phases are washed with 100 ml of water, dried over Na2SO4, filtered and evaporated under reduced pressure. The reaction crude is purified by flash chromatography on a silica gel column, elution being carried out with a gradient of 10 to 20% of CH2Cl2 in heptane, to give 1.82 g of expected 3-trimethylsilyl-benzaldehyde in the form of a yellow oil.
Name
Quantity
16.36 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
2.69 mL
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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